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Comparative Pharmacokinetic Data

In patients with renal insufficiency, fosinopril shows significantly less accumulation than other ACE
inhibitors. The following table compares the steady-state pharmacokinetics of fosinopril with enalapril and
lisinopril in patients with chronic renal insufficiency (creatinine clearance < 30 mL/min) from a key

comparative study [1].

ACE Inhibitor (and Increase in AUC from Day 1 to .
Accumulation Index

dose) Day 10

Fosinopril (10 mg) 26.8% (non-significant) [1] Significantly less than enalapril and
lisinopril [1]

Enalapril (2.5 mg) 76.6% (p <0.001) [1] --

Lisinopril (5 mg) 161.7% (p < 0.001) [1] --

This compensatory clearance is possible because the active metabolite, fosinoprilat, is eliminated by both the
kidneys and the liver. When renal function declines, the hepatic route takes over a larger share of the

elimination, and vice versa [2] [3].
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Clinical Efficacy and Safety Implications

The pharmacokinetic advantage of fosinopril translates into several clinical benefits, especially in managing

patients with specific comorbidities.

¢ Heart Failure Management: Fosinopril is effective in heart failure, improving symptoms and reducing
hospitalizations [4]. Its balanced clearance is advantageous for heart failure patients who often have
concurrent renal or hepatic impairment.

¢ Hypertension in Renal Impairment: Fosinopril provides effective blood pressure control without
significant accumulation, making it a suitable option for hypertensive patients with chronic kidney
disease [5].

¢ Use in Hepatic Impairment: Short-term studies in hypertensive patients with liver cirrhosis show
fosinopril effectively lowers blood pressure without altering global liver function or drug-metabolizing
capacity [6].

o Safety Profile: The overall incidence of adverse effects with fosinopril is low [5]. While ACE inhibitor
class effects like cough and angioedema can occur [7], the dual elimination may contribute to a lower
risk of adverse events related to drug accumulation in patients with organ dysfunction.

Experimental Protocol Overview

For researchers, understanding the methodology behind the key studies is crucial. Here is an overview of the

protocols from the pivotal pharmacokinetic and clinical trials.

1. Comparative Pharmacokinetics in Renal Insufficiency [1]

¢ Objective: To compare the steady-state accumulation of fosinoprilat, enalaprilat, and lisinopril in
patients with renal insufficiency.

¢ Design: Open-label, parallel study.

e Patients: 29 patients with creatinine clearance (CLCR) < 30 mL/min.

¢ Intervention: Patients received either fosinopril 10 mg (n=9), enalapril 2.5 mg (n=10), or lisinopril 5
mg (n=10) once daily for 10 days.

¢ Key Measurements: AUC, Cmax, and tmax were determined on day 1 and day 10. Renal function,
blood pressure, plasma renin activity, and aldosterone were also monitored.

2. Pharmacokinetics in Various Renal Functions [2]
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e Objective: To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying
degrees of renal function.

e Design: Single-dose kinetic study.

¢ Patients: Groups with normal renal function and patients with mild, moderate, or severe renal
impairment.

¢ Intervention: Intravenous 14C-fosinoprilat (7.5 mg) and oral 14C-fosinopril (10 mg).

* Key Measurements: Total body clearance, renal clearance, and hepatic clearance of fosinoprilat
were calculated.

3. Efficacy in Heart Failure [4]

¢ Objective: To review the clinical efficacy of fosinopril in the management of heart failure.

o Data Source: Analysis of comparative studies of 3 to 6 months' duration.

¢ Patients: Patients with heart failure (mostly NYHA class Il or IlI).

¢ Intervention: Fosinopril 10-40 mg/day compared against placebo or enalapril.

¢ Key Measurements: Exercise duration, heart failure symptoms, hospitalizations for worsening heart
failure, and changes in NYHA functional class.

Fosinopril's unique dual elimination pathway offers a distinct pharmacokinetic advantage that is particularly
valuable for treating hypertension and heart failure in patients with renal or hepatic impairment, providing

effective therapy with a reduced risk of drug accumulation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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